[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine
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Overview
Description
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is a complex organic compound that belongs to the class of benzofuran derivatives. . This particular compound features a benzofuran core with a fluorine atom and a phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the phenyl group using nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, primary or secondary amines in organic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S)-1-methyl-2-phenylpiperidin-3-yl]methanamine: Another compound with a similar methanamine group but different core structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar fluorine and phenyl groups but different core structures.
Uniqueness
[(2R,3S)-5-Fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine is unique due to its benzofuran core, which imparts distinct biological activities and chemical reactivity. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[(2R,3S)-5-fluoro-3-phenyl-2,3-dihydro-1-benzofuran-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,14-15H,9,17H2/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAZZDMAYLFRBS-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC3=C2C=C(C=C3)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC3=C2C=C(C=C3)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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